molecular formula C16H20N2O2 B4779718 N-butyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide

N-butyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide

Cat. No. B4779718
M. Wt: 272.34 g/mol
InChI Key: JKUWBFFDMSGIRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline-derived acetamides involves multi-component reactions. A notable example includes the Passerini three-component reaction, which can be utilized to synthesize α-(acyloxy)-α-(quinolin-4-yl)acetamides by reacting an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids in water at room temperature, achieving quantitative yields (Taran et al., 2014).

Molecular Structure Analysis

The molecular structure of quinoline-derived acetamides showcases characteristic bond lengths and angles. For instance, N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate displays a nearly planar conformation with specific intramolecular hydrogen bonds contributing to its overall planarity (Wen et al., 2006).

Chemical Reactions and Properties

Quinoline-derived acetamides undergo various chemical reactions, including interactions with DNA. The N-hydroxylamine derivative of a similar quinoline compound was found to covalently bind to DNA, highlighting the reactivity of such compounds (Snyderwine et al., 1988).

Physical Properties Analysis

The physical properties of quinoline-derived acetamides, such as solubility, melting point, and crystalline structure, are influenced by their molecular conformation and intermolecular interactions. Detailed crystallography studies provide insights into these aspects, revealing the arrangements and bonding within the compounds (Camerman et al., 2005).

properties

IUPAC Name

N-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-4-9-18(12(2)19)11-14-10-13-7-5-6-8-15(13)17-16(14)20/h5-8,10H,3-4,9,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUWBFFDMSGIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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